7-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-74-7): Synthesis, Properties, and Applications in Agrochemical Development
7-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-74-7): Synthesis, Properties, and Applications in Agrochemical Development
Executive Summary
7-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-74-7), also designated as 7-chloro-3-methyl-1,2-benzisoxazole, is a highly specialized heterocyclic building block. Characterized by a fused benzene and isoxazole ring system, this compound serves as a critical intermediate in the synthesis of advanced agrochemicals—most notably, broad-spectrum oxime-tetrazole fungicides and isoxazoline-based herbicides[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream functionalization protocols, designed for drug development professionals and synthetic chemists.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 7-chloro-3-methylbenzo[d]isoxazole is essential for optimizing reaction solvents, predicting chromatographic behavior, and modeling its lipophilicity in biological systems. The compound exhibits moderate lipophilicity (LogP ~2.7), making it an excellent membrane-permeable pharmacophore for agricultural applications[1].
Table 1: Physicochemical Properties of 7-Chloro-3-methylbenzo[d]isoxazole
| Property | Value / Description |
| CAS Registry Number | 66033-74-7[1] |
| IUPAC Name | 7-Chloro-3-methylbenzo[d]isoxazole[1] |
| Molecular Formula | C8H6ClNO[1] |
| Molecular Weight | 167.595 g/mol [1] |
| LogP (Octanol/Water) | 2.7[1] |
| Structural Class | Organic Heterocycle (Benzisoxazole)[1] |
Mechanistic Synthesis: Core Construction
The primary synthetic route to construct the 7-chloro-3-methylbenzo[d]isoxazole core relies on the cyclization of an ortho-hydroxyacetophenone derivative. Specifically, 1-(3-chloro-2-hydroxyphenyl)ethan-1-one is reacted with hydroxylamine to form an oxime intermediate, which is subsequently activated and cyclized[1].
Mechanistic Rationale
The reaction proceeds via a two-step cascade. First, condensation with hydroxylamine hydrochloride (buffered by sodium acetate) yields the ketoxime. The addition of acetic anhydride (Ac2O) is the critical mechanistic trigger: it acts as a dehydrating agent and activates the oxime hydroxyl group via O-acetylation. The highly electrophilic activated oxime nitrogen then undergoes rapid intramolecular nucleophilic attack by the adjacent phenolic oxygen. This closes the isoxazole ring and eliminates acetic acid as a leaving group[1].
Mechanism of 7-Chloro-3-methylbenzo[d]isoxazole synthesis via oxime cyclization.
Protocol 1: Synthesis of 7-Chloro-3-methylbenzo[d]isoxazole
This protocol is designed as a self-validating system to ensure high yield and purity.
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Oxime Formation: Dissolve 1-(3-chloro-2-hydroxyphenyl)ethan-1-one in a solvent mixture of Methanol and N,N-Dimethylformamide (DMF). Add NH2OH·HCl (1.2 eq) and Sodium Acetate (1.2 eq).
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Causality: Sodium acetate buffers the acidic hydrochloride salt, liberating the hydroxylamine free base required for nucleophilic attack on the carbonyl.
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Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting ketone must be completely consumed, replaced by a more polar oxime spot before proceeding to step 2.
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Activation and Cyclization: To the reaction mixture, add Acetic Anhydride (1.5 eq) dropwise. Stir the solution at elevated temperature for 24 hours[1].
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Causality: Ac2O converts the hydroxyl group into a superior acetate leaving group, thermodynamically driving the ring closure.
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Quench and Extraction: Cool the reaction to room temperature and quench slowly with saturated aqueous NaHCO3.
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Causality: Neutralizing the acetic acid byproduct is critical to prevent acid-catalyzed degradation or ring-opening of the newly formed benzisoxazole.
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Isolation: Extract the aqueous layer with Ethyl Acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target compound[1].
Downstream Functionalization: The Wohl-Ziegler Bromination
To integrate the benzisoxazole core into complex agrochemical scaffolds, the C3-methyl group must be converted into a reactive electrophile. This is achieved via a Wohl-Ziegler radical bromination, yielding 3-(bromomethyl)-7-chlorobenzo[d]isoxazole[1][2].
Mechanistic Rationale
N-Bromosuccinimide (NBS) is utilized as a steady, low-concentration bromine source, with Azobisisobutyronitrile (AIBN) acting as the thermal radical initiator. The reaction is highly regioselective: the radical forms exclusively at the C3-methyl group because it is benzylic/allylic in nature (conjugated with the isoxazole C=N bond), which highly stabilizes the carbon-centered radical intermediate[2].
Downstream functionalization of benzisoxazole into agrochemical fungicides.
Protocol 2: Synthesis of 3-(Bromomethyl)-7-chlorobenzo[d]isoxazole
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Reaction Setup: Dissolve 7-chloro-3-methylbenzo[d]isoxazole in anhydrous Carbon Tetrachloride (CCl4). Add NBS (1.1 eq) and AIBN (0.1 eq)[2].
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Causality: CCl4 is specifically chosen because it lacks abstractable hydrogen atoms, ensuring the radical chain reaction propagates exclusively at the target C3-methyl position without solvent interference.
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Reflux: Heat the mixture to reflux (approx. 76°C) and stir for 12 hours[2].
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Validation Checkpoint: The reaction mixture will visually transition. Initially a suspension, it will become a clear solution at reflux, followed by the gradual precipitation of succinimide (a lighter solid byproduct) floating at the surface, indicating successful bromination.
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Workup: Cool the reaction to 0°C to maximize the precipitation of succinimide. Filter off the solid byproduct. Concentrate the filtrate under reduced pressure to yield 3-(bromomethyl)-7-chlorobenzo[d]isoxazole (approx. 1.8 g yield depending on scale)[2].
Applications in Agrochemical Development
The bromomethyl derivative synthesized in Protocol 2 acts as a potent electrophilic building block. In the development of novel agricultural fungicides—such as the oxime-tetrazole derivatives detailed in patent CN109305964B—the bromomethyl group undergoes nucleophilic substitution with complex tetrazole-oxime nucleophiles[3].
This coupling effectively links the lipophilic, electron-withdrawing 7-chlorobenzisoxazole moiety to the active tetrazole pharmacophore. The presence of the benzisoxazole ring significantly enhances the compound's lipophilicity (facilitating penetration through thick plant cuticles and fungal cell walls) while providing metabolic stability against environmental degradation[2][3]. Furthermore, this core structure is actively cited in the synthesis of advanced isoxazoline derivatives utilized for broad-spectrum weed control (WO2019062802A1)[4].
References
- 7-chloro-3-methylbenzisoxazole - CAS号66033-74-7, MolAid.
- 7-Chloro-3-methylbenzo[d]isoxazole | 66033-74-7, ChemicalBook.
- CN109305964B - 杀真菌剂肟基-四唑衍生物 (Fungicide hydroximoyl-tetrazole derivatives), Google Patents.
- WO2019062802A1 - ISOXAZOLINE DERIVATIVES AND THEIR USES IN AGRICULTURE RELATED APPLICATION, Google Patents.
Sources
- 1. 7-chloro-3-methylbenzisoxazole - CAS号 66033-74-7 - 摩熵化学 [molaid.com]
- 2. 7-chloro-3-methylbenzisoxazole - CAS号 66033-74-7 - 摩熵化学 [molaid.com]
- 3. EP1426371A1 - Tetrazoyl oxime derivative and agricultural chemical containing the same as active ingredient - Google Patents [patents.google.com]
- 4. CN109574945A - å¼åååè¡çç©åå ¶å¨åä¸ä¸çåºç¨ - Google Patents [patents.google.com]
